2-ブトキシ-6-フルオロフェニルボロン酸

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

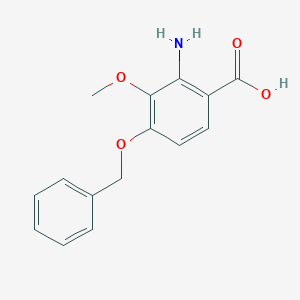

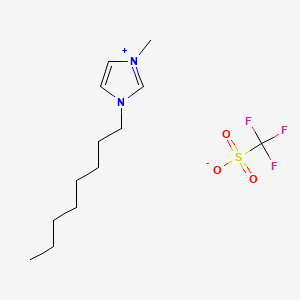

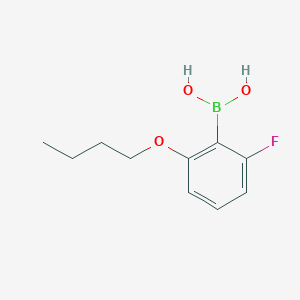

2-Butoxy-6-fluorophenylboronic acid is a chemical compound with the molecular formula C10H14BFO3 . It has an average mass of 212.026 Da and a monoisotopic mass of 212.102005 Da . It is a valuable building block in organic synthesis .

Chemical Reactions Analysis

Pinacol boronic esters, including 2-Butoxy-6-fluorophenylboronic acid, are highly valuable building blocks in organic synthesis. They are used in many protocols for the functionalizing deboronation of alkyl boronic esters . The boron moiety can be converted into a broad range of functional groups .Physical And Chemical Properties Analysis

2-Butoxy-6-fluorophenylboronic acid has a density of 1.2±0.1 g/cm3, a boiling point of 340.1±52.0 °C at 760 mmHg, and a flash point of 159.5±30.7 °C . It has 3 hydrogen bond acceptors, 2 hydrogen bond donors, and 5 freely rotating bonds . Its ACD/LogP is 3.20 .科学的研究の応用

生体医薬品化合物

“2-ブトキシ-6-フルオロフェニルボロン酸”は、生体医薬品化合物です . これは、複雑な標的治療法の設計に不可欠な要素として機能します .

がん研究

この化合物は、がんとの闘いにおいて応用されています . 新しいがん治療薬の開発に用いられる可能性がありますが、その潜在能力を完全に理解するためにはさらなる研究が必要です。

抗炎症研究

“2-ブトキシ-6-フルオロフェニルボロン酸”は、炎症性疾患の緩和にも応用されています . 新しい抗炎症薬の開発に用いられる可能性があります。

材料科学

“2-ブトキシ-6-フルオロフェニルボロン酸”については直接言及されていませんが、同様の化合物である“2-ブトキシ-5-フルオロフェニルボロン酸”は、特定の光学特性または電気的特性を持つ新しい機能性材料の合成のための前駆体として使用されてきました. “2-ブトキシ-6-フルオロフェニルボロン酸”は、同様の用途を持つ可能性があります。

有機化学

同様に、同様の化合物が、新しい合成手法や反応機構の探求に利用されてきました. “2-ブトキシ-6-フルオロフェニルボロン酸”は、同様の方法で利用できる可能性があります。

作用機序

Target of Action

The primary target of 2-Butoxy-6-fluorophenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely applied transition metal catalyzed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM coupling reaction, which also involves oxidative addition where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

The main biochemical pathway affected by 2-Butoxy-6-fluorophenylboronic acid is the SM cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway involve the formation of new carbon–carbon bonds .

Pharmacokinetics

Organoboron compounds are generally stable, readily prepared, and environmentally benign . These properties could potentially impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, and thus its bioavailability.

Result of Action

The primary result of the action of 2-Butoxy-6-fluorophenylboronic acid is the formation of new carbon–carbon bonds via the SM cross-coupling reaction . This leads to the synthesis of complex organic compounds .

Action Environment

The action of 2-Butoxy-6-fluorophenylboronic acid can be influenced by various environmental factors. For instance, the SM cross-coupling reaction is known to be exceptionally mild and functional group tolerant . Therefore, the presence of different functional groups in the reaction environment could potentially influence the compound’s action, efficacy, and stability.

生化学分析

Biochemical Properties

2-Butoxy-6-fluorophenylboronic acid plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling . This compound interacts with various enzymes and proteins, facilitating the transfer of organic groups from boron to palladium. The nature of these interactions involves the formation of a palladium-boron complex, which undergoes transmetalation to form the desired product . Additionally, 2-Butoxy-6-fluorophenylboronic acid is involved in the catalytic protodeboronation of pinacol boronic esters, a valuable transformation in organic synthesis .

Cellular Effects

The effects of 2-Butoxy-6-fluorophenylboronic acid on various types of cells and cellular processes are not extensively documented2-Butoxy-6-fluorophenylboronic acid may exhibit similar effects, potentially impacting cell function by interacting with cellular proteins and enzymes involved in these processes .

Molecular Mechanism

The molecular mechanism of 2-Butoxy-6-fluorophenylboronic acid involves its interaction with biomolecules, particularly in the context of Suzuki-Miyaura coupling reactions. The compound forms a complex with palladium, facilitating the transfer of organic groups from boron to palladium through transmetalation . This process is crucial for the formation of carbon-carbon bonds in organic synthesis. Additionally, 2-Butoxy-6-fluorophenylboronic acid may act as an enzyme inhibitor or activator, influencing gene expression and cellular metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of 2-Butoxy-6-fluorophenylboronic acid are essential factors to consider. The compound is relatively stable under standard conditions, but its effects may change over time due to degradation or interaction with other chemicals . Long-term effects on cellular function have not been extensively studied, but it is crucial to monitor the stability and activity of 2-Butoxy-6-fluorophenylboronic acid in in vitro and in vivo studies .

Metabolic Pathways

2-Butoxy-6-fluorophenylboronic acid is involved in various metabolic pathways, particularly those related to organic synthesis and biochemical reactions. The compound interacts with enzymes and cofactors, facilitating the transfer of organic groups and influencing metabolic flux and metabolite levels . Understanding the metabolic pathways of 2-Butoxy-6-fluorophenylboronic acid is crucial for optimizing its use in biochemical applications .

Transport and Distribution

The transport and distribution of 2-Butoxy-6-fluorophenylboronic acid within cells and tissues involve interactions with transporters and binding proteins. These interactions influence the localization and accumulation of the compound, affecting its activity and function . Understanding the transport and distribution mechanisms is essential for optimizing the use of 2-Butoxy-6-fluorophenylboronic acid in various biochemical applications .

Subcellular Localization

The subcellular localization of 2-Butoxy-6-fluorophenylboronic acid is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These factors affect the activity and function of the compound within cells . Understanding the subcellular localization of 2-Butoxy-6-fluorophenylboronic acid is crucial for optimizing its use in biochemical applications .

特性

IUPAC Name |

(2-butoxy-6-fluorophenyl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BFO3/c1-2-3-7-15-9-6-4-5-8(12)10(9)11(13)14/h4-6,13-14H,2-3,7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWSPOYUEAHISTN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC=C1F)OCCCC)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BFO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50584542 |

Source

|

| Record name | (2-Butoxy-6-fluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50584542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870777-19-8 |

Source

|

| Record name | (2-Butoxy-6-fluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50584542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。